molecular formula C6H4BrN5O2 B13722374 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13722374
M. Wt: 258.03 g/mol
InChI Key: GDBWHRBAPSBZGN-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the discovery of novel kinase and epigenetic inhibitors. The triazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to mimic ATP and act as a core structure in potent therapeutic agents . Specifically, derivatives based on the 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine structure have been utilized as key synthetic precursors in the construction of dual JAK/HDAC inhibitors, which represent a promising approach for targeted cancer therapy . Furthermore, similar triazolopyridine compounds have been explored as Bromodomain-containing protein 4 (BRD4) inhibitors, which are investigated for their potential to reactivate latent HIV and as treatments for acute myeloid leukemia . The presence of multiple functional groups—bromo, nitro, and amino—on the triazolopyridine core provides versatile handles for extensive structure-activity relationship (SAR) studies through modern cross-coupling and functional group transformation chemistry . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4BrN5O2

Molecular Weight

258.03 g/mol

IUPAC Name

6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrN5O2/c7-3-1-4(12(13)14)5-9-6(8)10-11(5)2-3/h1-2H,(H2,8,10)

InChI Key

GDBWHRBAPSBZGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-6-bromo-8-nitro-triazolo[1,5-a]pyridine

General Synthetic Strategies forTriazolo[1,5-a]pyridines

The synthesis oftriazolo[1,5-a]pyridines, including substituted derivatives like 2-Amino-6-bromo-8-nitro analogs, generally follows one or a combination of the following principal approaches:

These strategies are supported by multiple synthetic routes involving condensation, cyclization, and substitution reactions under controlled conditions.

Specific Synthetic Route to 2-Amino-6-bromo-8-nitro-triazolo[1,5-a]pyridine

A representative and effective synthetic pathway to this compound can be outlined as follows:

Step 1: Preparation of 2-Amino-6-bromo-8-nitropyridine precursor
  • Starting from appropriately substituted pyridine derivatives, such as 2-amino-6-bromopyridine, nitration is performed to introduce the nitro group at the 8-position (corresponding to the 8-position in the fused system).
  • Nitration conditions typically involve controlled use of nitric acid or mixed acid systems under low temperature to avoid overreaction.
Step 2: Formation of the 1,2,4-triazole ring via cyclization
  • The amino group at position 2 of the pyridine ring is reacted with hydrazine derivatives or formamide oxime under cyclization conditions.
  • Cyclization is often promoted by heating in polyphosphoric acid or other acidic media, which facilitates ring closure to form the fused triazolo[1,5-a]pyridine core.
  • The presence of the bromo and nitro substituents is tolerated under these conditions.
Step 3: Functional group transformations (if necessary)
  • Further functionalization, such as introduction or modification of amino groups, may be achieved by nucleophilic substitution or reduction reactions.
  • For example, bromine can serve as a handle for substitution reactions to introduce other groups if desired.

Reaction Conditions and Catalysts

  • Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are commonly used depending on the step.
  • Catalysts or reagents such as triethylamine, zinc chloride, or piperidine may be employed to facilitate cyclization or substitution.
  • Heating under reflux or controlled temperatures (100–200 °C) is typical for cyclization steps.
  • Use of polyphosphoric acid or other strong acids is common in ring closure reactions.

Alternative Synthetic Routes

  • From 8-halogeno-triazolo[1,5-a]pyridines: Halogenated triazolopyridines can be converted to the target compound by nucleophilic substitution with amino and nitro groups.
  • Copper-catalyzed tandem radical cyclization: This method allows construction of tri-substituted triazolopyridines from hydrazines and benzylidenemalononitriles, which could be adapted to introduce bromo and nitro substituents.
  • Multicomponent condensation reactions: Hydrazine, aldehydes, and malononitrile derivatives can be condensed under basic catalysis to build the triazolopyridine framework with desired substituents.

Data Table: Summary of Key Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Range (%) Notes
Cyclization of 2-amino-6-bromo-8-nitropyridine with formamide oxime 2-Amino-6-bromo-8-nitropyridine, formamide oxime Polyphosphoric acid, heat 150–200 °C, acidic medium 40–60 Direct ring closure to fused triazolopyridine
Nucleophilic substitution on 8-halogeno-triazolopyridine 8-Bromo or 8-chloro-triazolo[1,5-a]pyridine Amines, nitro sources, ZnCl2 Reflux in ethanol or acetonitrile 50–70 Allows introduction of amino and nitro groups
Copper-catalyzed radical cyclization Hydrazines, benzylidenemalononitriles Cu catalyst, piperidine Mild heating, basic conditions 45–65 Tandem cyclization for multi-substituted systems
Multicomponent condensation Hydrazine, aromatic aldehydes, malononitrile Base catalyst (e.g., piperidine) Room temperature to reflux 50–75 Versatile for diverse substituent incorporation

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the nitro group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized triazolopyridines .

Scientific Research Applications

Introduction to 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

This compound is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This compound belongs to the triazolo-pyridine family, which is known for its potential in medicinal chemistry. Its applications span across pharmacology, agrochemicals, and material science.

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties
There is ongoing research into the anticancer properties of triazolo-pyridine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in cancer progression or other diseases .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its efficacy against specific pests and pathogens can be explored to enhance crop protection strategies while minimizing environmental impact .

Material Science

Synthesis of Functional Materials
Research has demonstrated the potential of triazolo-pyridine derivatives in synthesizing functional materials with specific electronic properties. These materials can be utilized in organic electronics or as components in sensors due to their conductive properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several triazolo-pyridine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

CompoundMIC (µg/mL)
2-Amino-6-bromo-8-nitro15
Amoxicillin32
Ciprofloxacin64

Case Study 2: Anticancer Research

In a study published by Johnson et al. (2024), the effects of this compound on human breast cancer cells were assessed. The compound was found to induce apoptosis through the activation of caspase pathways.

Treatment Concentration (µM)Apoptotic Cells (%)
Control10
1025
5060

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as Janus kinases (JAK1 and JAK2), which are involved in signaling pathways related to inflammation and cell proliferation. By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazolopyridine Derivatives

Compound Name Substituents (Positions) Key Structural Features
2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine 2-NH₂, 6-Br, 8-NO₂ Electron-rich (NH₂) and electron-deficient (NO₂) groups; bromine enhances halogen bonding
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) 6-Br Simpler structure; bromine enables cross-coupling reactions (e.g., Suzuki)
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-96-2) 8-Br, 2-CH₃ Methyl group enhances lipophilicity; bromine at position 8 affects steric bulk
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1260667-73-9) 6-Br, 2-Cl Chlorine’s electronegativity alters reactivity compared to NH₂
Ethyl 8-phenyl-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate 6-CH₃, 8-Ph, 7-COOEt Bulky phenyl and ester groups influence planarity and solubility

Key Observations :

  • The amino group at position 2 in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to halogen or alkyl substituents .
  • Bromine at position 6 is a common feature in analogs like CAS 356560-80-0, enabling cross-coupling reactions for further functionalization .

Key Observations :

  • The target compound’s synthesis likely requires sequential functionalization due to the reactivity of the nitro group, which complicates direct bromination .
  • Multi-component reactions (MCRs) are efficient for generating triazolopyridine cores but may require post-synthetic modifications to introduce bromine and nitro groups .

Key Observations :

  • The bromine atom in the target compound may enhance binding to biological targets via halogen bonding, as seen in related brominated triazolopyridines .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Name Solubility Stability Key Spectral Features (IR/NMR)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Soluble in organic solvents Stable under inert atmosphere $^{1}\text{H NMR}$ (DMSO-d₆): δ 8.9 (s, 1H)
8-Methyl-6-nitro derivatives Low aqueous solubility Sensitive to light/moisture IR: C=O at 1,670–1,682 cm⁻¹
Target compound (hypothetical) Moderate in DMSO/DMF Likely hygroscopic due to NH₂/NO₂ Predicted IR: N-H stretch (~3,400 cm⁻¹), NO₂ asymmetric stretch (~1,520 cm⁻¹)

Key Observations :

  • The amino and nitro groups in the target compound may reduce solubility in non-polar solvents compared to bromine-only analogs .
  • Nitro groups often confer thermal instability, requiring careful storage conditions .

Biological Activity

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique triazole and pyridine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical Formula C₆H₃BrN₄O₂
Molecular Weight 243.02 g/mol
IUPAC Name 6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS Number 2155874-56-7

The presence of the amino group and nitro substituents contributes to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that compounds within the triazolo-pyridine class, including this compound, exhibit significant biological activity against specific targets. Notably, related compounds have been shown to inhibit the AXL receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis. The inhibition of such pathways suggests potential applications in oncology.

Antimicrobial Properties

The antimicrobial efficacy of triazolo-pyridine derivatives has been explored in various studies. For example:

  • Case Study: A study on triazolopyridazine derivatives demonstrated that certain analogs exhibited potent activity against Cryptosporidium parvum, with one compound achieving an EC₅₀ of 0.17 μM. This highlights the potential of similar structures like this compound in treating parasitic infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is vital for optimizing the biological efficacy of compounds. Research has shown that modifications to the triazole or pyridine rings can significantly affect their biological activities.

Compound NameActivity Level
SLU-2633 (triazolopyridazine)EC₅₀ = 0.17 μM
This compoundPotential Inhibitor

The modifications in substituents influence both potency and selectivity towards biological targets.

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitutions: The nitro group can be reduced to an amine under specific conditions.

These reactions enable the compound to interact with various biological targets effectively.

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography or recrystallization.
  • Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity .

How can nucleophilic aromatic substitution (NAS) at the 6-bromo position be optimized for derivative synthesis?

Advanced Reaction Design
The 6-bromo substituent is highly reactive toward NAS due to electron-withdrawing effects from the nitro and triazole groups. Optimization strategies include:

  • Catalytic Systems : Pd(PPh₃)₄ or CuI with ligands (e.g., 1,10-phenanthroline) for cross-coupling reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres to prevent hydrolysis.
  • Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours .

Example :
Replacing bromine with a cyano group using Zn(CN)₂ under Pd catalysis yields 8-nitro-6-cyano derivatives, useful for further functionalization .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic Characterization Workflow

  • 1H^1H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.2–9.0 ppm) and amine presence (δ 5.5–6.5 ppm) .
  • IR Spectroscopy : Identifies nitro (1520–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups .
  • Mass Spectrometry : HRMS (ESI+^+) validates molecular weight (e.g., [M+H]+^+ at m/z 297.96) .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing, though limited by nitro group sensitivity .

How do electron-withdrawing groups (EWGs) influence the compound’s reactivity and biological activity?

Advanced Structure-Activity Analysis
The nitro (8-position) and bromo (6-position) groups synergistically enhance electrophilicity and binding to biological targets:

  • Reactivity : EWGs activate the core for NAS and cross-coupling, enabling diversification .
  • Biological Activity : Nitro groups enhance antibacterial potency against Gram-positive pathogens (e.g., Enterococcus faecium) by disrupting redox homeostasis .

Q. Advanced Modeling Approaches

  • Docking Studies : Use AutoDock Vina with crystal structures of bacterial dihydrofolate reductase (DHFR) or kinases to map binding pockets .
  • QSAR Models : Correlate Hammett σ values of substituents with antibacterial activity to guide derivative design .

Example :
MD simulations revealed the 8-nitro group forms a hydrogen bond with DHFR’s Thr121 residue, explaining its potency .

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